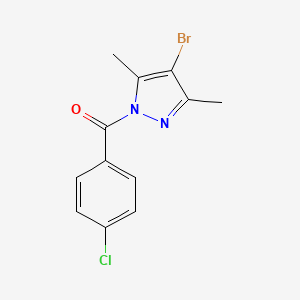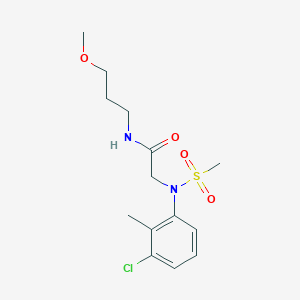
4-bromo-1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole is a chemical compound that is commonly used in scientific research. It is a pyrazole derivative that has been found to have a wide range of applications in various fields of research.
Scientific Research Applications
4-bromo-1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been found to have a wide range of applications in scientific research. It has been used as a building block in the synthesis of various compounds such as pyrazolopyridines, pyrazolopyrimidines, and pyrazolotriazines. It has also been used as a ligand in the synthesis of metal complexes for catalytic applications. In addition, it has been used as a starting material for the synthesis of potential anti-cancer and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 4-bromo-1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole is not well understood. However, it has been suggested that it may act as a DNA intercalator and inhibit the activity of topoisomerases, which are enzymes that are involved in DNA replication and repair.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole are not well studied. However, it has been found to have cytotoxic effects on various cancer cell lines. It has also been found to have anti-inflammatory effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 4-bromo-1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole in lab experiments is its versatility. It can be used as a building block in the synthesis of various compounds and as a ligand in the synthesis of metal complexes. However, one limitation is its cytotoxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving 4-bromo-1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole. One direction is the synthesis of new compounds using 4-bromo-1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole as a building block. Another direction is the synthesis of metal complexes using 4-bromo-1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole as a ligand for catalytic applications. Additionally, further studies are needed to understand the mechanism of action and biochemical and physiological effects of 4-bromo-1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole.
Synthesis Methods
The synthesis of 4-bromo-1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole involves the reaction of 4-chlorobenzoyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base such as triethylamine. The resulting product is then reacted with bromine to obtain 4-bromo-1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole.
properties
IUPAC Name |
(4-bromo-3,5-dimethylpyrazol-1-yl)-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O/c1-7-11(13)8(2)16(15-7)12(17)9-3-5-10(14)6-4-9/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVSJLDWXYHWHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)Cl)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5614508.png)
![6-(2-chlorophenyl)-7-methyl-8-oxo-N-(tetrahydro-2H-pyran-4-yl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5614520.png)

![N-[(1-morpholin-4-ylcyclohexyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5614525.png)

![4-[(6-methyl-3-pyridazinyl)oxy]-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5614544.png)
![2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5614546.png)
![2,4-dichloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5614547.png)
![4-[5-(3-methoxyphenyl)-2-furoyl]-1,4-oxazepan-6-ol](/img/structure/B5614548.png)
![4-[(hydroxyimino)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5614555.png)
![ethyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5614562.png)


![4-[(3-chlorobenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5614585.png)